3-Phenyl-1,2-benzisoxazol-6-yl nicotinate
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Overview
Description
3-Phenyl-1,2-benzisoxazol-6-yl nicotinate is a compound that belongs to the class of benzisoxazole derivatives. . The structure of this compound consists of a benzisoxazole ring fused with a phenyl group and a nicotinate moiety, making it a unique and interesting compound for research and development.
Preparation Methods
The synthesis of 3-Phenyl-1,2-benzisoxazol-6-yl nicotinate can be achieved through various synthetic routes. One common method involves the reaction of 3-phenyl-1,2-benzisoxazole with nicotinic acid under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as sodium hydride (NaH), to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
3-Phenyl-1,2-benzisoxazol-6-yl nicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives. Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced products. Substitution reactions can occur at specific positions on the benzisoxazole ring, leading to the formation of substituted derivatives . Common reagents and conditions used in these reactions include strong bases, such as sodium hydride (NaH), and solvents like dimethylformamide (DMF).
Scientific Research Applications
3-Phenyl-1,2-benzisoxazol-6-yl nicotinate has been studied for its potential applications in various scientific research fields. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology, it has shown promising activities as an anticancer, antimicrobial, and anti-inflammatory agent . In medicine, benzisoxazole derivatives, including this compound, have been explored for their potential use in the development of new therapeutic agents for various diseases . Additionally, the compound has applications in the industry as a building block for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2-benzisoxazol-6-yl nicotinate involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, benzisoxazole derivatives have been shown to inhibit the activity of enzymes involved in inflammation and cancer progression . The molecular targets and pathways involved in the action of this compound are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
3-Phenyl-1,2-benzisoxazol-6-yl nicotinate can be compared with other similar compounds, such as 3-phenyl-1,2-benzisoxazole and 3-phenyl-1,2-benzisoxazol-5-yl nicotinate. These compounds share a similar benzisoxazole core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific combination of a phenyl group and a nicotinate moiety, which imparts distinct chemical and biological properties . Other similar compounds include 3-methyl-1,2-benzisoxazole and 3-ethyl-1,2-benzisoxazole, which have been studied for their diverse biological activities .
Properties
Molecular Formula |
C19H12N2O3 |
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Molecular Weight |
316.3 g/mol |
IUPAC Name |
(3-phenyl-1,2-benzoxazol-6-yl) pyridine-3-carboxylate |
InChI |
InChI=1S/C19H12N2O3/c22-19(14-7-4-10-20-12-14)23-15-8-9-16-17(11-15)24-21-18(16)13-5-2-1-3-6-13/h1-12H |
InChI Key |
PMMSPFZWBJAARL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)OC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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